molecular formula C27H41NO8 B2923770 Dorrigocin B CAS No. 158446-30-1

Dorrigocin B

Numéro de catalogue: B2923770
Numéro CAS: 158446-30-1
Poids moléculaire: 507.624
Clé InChI: YQDJUXPUIRGKNV-MNOLRWOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dorrigocin B is a linear glutarimide-containing natural product first isolated from Streptomyces platensis NRRL 18993 alongside migrastatin (MGS) and isomigrastatin (iso-MGS) . Structurally, it lacks the macrocyclic ring present in MGS (14-membered) and iso-MGS (12-membered), featuring instead a flexible acyclic backbone with a glutarimide moiety . Biosynthetically, Dorrigocin B is a degradation product of iso-MGS, highlighting its close relationship to macrocyclic congeners despite its distinct biological inactivity in key assays .

Propriétés

IUPAC Name

(2E,6E,12E)-18-(2,6-dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO8/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)26(34)19(3)27(35)22(36-4)12-7-5-6-8-13-25(32)33/h7-8,12-14,17,19-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJUXPUIRGKNV-MNOLRWOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C(C(C)C(C(C=CCCC=CC(=O)O)OC)O)O)C(=O)CCCC1CC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C(\C)/C(C(C)C(C(/C=C/CC/C=C/C(=O)O)OC)O)O)C(=O)CCCC1CC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346950
Record name (2E,6E,12E)-18-(2,6-Dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158446-30-1
Record name (2E,6E,12E)-18-(2,6-Dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Dorrigocin B is typically produced through the fermentation of Streptomyces platensis subsprosaceus . The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound. The synthetic route for dorrigocin B analogues involves the cross metathesis of ethyl 6-heptenoate with a glycal derivative, followed by an allylic rearrangement-alkene isomerisation reaction .

Analyse Des Réactions Chimiques

Dorrigocin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Key Structural Features

Compound Core Structure Macrocycle Size Glutarimide Presence Biological Activity
Dorrigocin B Linear N/A Yes None observed
Migrastatin (MGS) 14-membered macrolide 14 Yes Inhibits cell migration
Isomigrastatin 12-membered macrolide 12 Yes Inhibits translation elongation
Lactimidomycin (LTM) 12-membered macrolide 12 Yes Inhibits translation elongation
Cycloheximide (CHX) Non-macrocyclic N/A No Inhibits translation elongation

Activity Profiles

  • Cell Migration Inhibition :

    • Migrastatin and its synthetic analogs (e.g., compound 17) show potent activity (IC₅₀ ~10 nM in MDA-MB-231 cells) .
    • Dorrigocin B and its analogs lack this activity due to the absence of a macrocyclic structure critical for binding fascin, a protein involved in cell motility .
  • Translation Elongation Inhibition: Isomigrastatin and LTM exhibit low nanomolar IC₅₀ values in translation assays (e.g., 2 nM in yeast) .
  • Anticancer Potential: LTM reduces tumor growth in vivo (e.g., 0.6 mg/kg/day in MDA-MB-231 xenografts) . Dorrigocin derivatives are inactive in both proliferation and metastasis models .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Macrocycle Requirement : The 12-membered macrocycle in iso-MGS and LTM is essential for binding to the eukaryotic ribosome and inhibiting translation elongation. Linear analogs like Dorrigocin B fail to adopt the required conformation for ribosome interaction .
  • Glutarimide Role : The glutarimide moiety is conserved across all compounds but alone is insufficient for activity. For example, streptimidone (glutarimide + linker) inhibits translation, but extending the linker in Dorrigocin B abolishes activity, suggesting steric or conformational constraints .
  • Degradation and Stability : Dorrigocin B’s linear structure may render it more susceptible to enzymatic degradation compared to macrocyclic isoforms, further reducing its bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorrigocin B
Reactant of Route 2
Dorrigocin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.